Nimbocinone
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Overview
Description
Nimbocinone is a natural compound isolated from the neem tree (Azadirachta indica). It belongs to the class of triterpenoids and exhibits various biological activities, including antidiabetic properties . The neem tree has been used in traditional medicine for centuries, and its extracts contain numerous bioactive compounds with diverse pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nimbocinone involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of specific triterpenoid precursors under controlled conditions. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale extraction from neem tree parts, followed by purification processes. The extraction involves using solvents like ethanol or methanol to isolate the compound from the plant material. The crude extract is then subjected to chromatographic techniques to purify this compound .
Chemical Reactions Analysis
Types of Reactions
Nimbocinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, altering its properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
Scientific Research Applications
Chemistry: Nimbocinone serves as a valuable intermediate in the synthesis of other bioactive compounds.
Biology: It exhibits significant biological activities, including antidiabetic, anti-inflammatory, and anticancer properties.
Medicine: this compound is being explored for its potential therapeutic applications in treating diabetes, cancer, and inflammatory diseases.
Industry: The compound is used in the development of eco-friendly pesticides and agrochemicals due to its natural origin and biological activities .
Mechanism of Action
Nimbocinone exerts its effects through various molecular targets and pathways. It has been shown to interact with specific enzymes and receptors involved in metabolic and inflammatory pathways. For example, its antidiabetic activity is attributed to its ability to modulate glucose metabolism and insulin signaling pathways .
Comparison with Similar Compounds
Nimbocinone is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include:
Azadirachtin: Another triterpenoid from neem with potent insecticidal properties.
Nimbin: Known for its anti-inflammatory and antimicrobial activities.
Nimbidin: Exhibits significant anti-inflammatory and antipyretic properties .
This compound stands out due to its distinct antidiabetic activity and potential therapeutic applications in various diseases .
Properties
Molecular Formula |
C30H46O4 |
---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(5R,9R,10R,13S,14S,17R)-17-[(2R)-2-[(1R,2S)-1,3-dihydroxy-2-methylpropyl]-2,3-dihydrofuran-4-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H46O4/c1-18(16-31)26(33)23-15-19(17-34-23)20-9-13-30(6)22-7-8-24-27(2,3)25(32)11-12-28(24,4)21(22)10-14-29(20,30)5/h7,17-18,20-21,23-24,26,31,33H,8-16H2,1-6H3/t18-,20-,21-,23+,24-,26+,28+,29-,30+/m0/s1 |
InChI Key |
AIPJHGJDKFLPMI-WRAQZVPNSA-N |
Isomeric SMILES |
C[C@@H](CO)[C@H]([C@H]1CC(=CO1)[C@@H]2CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)O |
Canonical SMILES |
CC(CO)C(C1CC(=CO1)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C)O |
Origin of Product |
United States |
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